REACTION_CXSMILES
|
[C@@H]1([N:10]2[C:19]3[N:18]=[CH:17][N:16]=[C:14]([OH:15])[C:13]=3[N:12]=[CH:11]2)O[C@H](CO)[C@@H](O)[C@H]1O.[CH2:20](Br)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.C(OCC)(=O)C>CS(C)=O>[CH2:20]([N:12]1[C:13]2[C:14](=[O:15])[NH:16][CH:17]=[N:18][C:19]=2[N:10]=[CH:11]1)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1
|
Name
|
inosine
|
Quantity
|
18.23 g
|
Type
|
reactant
|
Smiles
|
[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C=NC=2C(O)=NC=NC12
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting supernatant was removed
|
Type
|
DISSOLUTION
|
Details
|
the precipitated oil was dissolved in 10% hydrochloric acid (135 ml)
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated at 70° C.
|
Type
|
STIRRING
|
Details
|
with stirring for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C=NC=2N=CNC(C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.748 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |